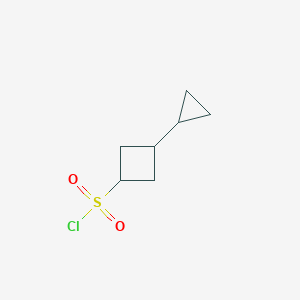

![molecular formula C20H20ClN3O3S2 B2711273 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 946209-62-7](/img/structure/B2711273.png)

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, also known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are a family of protein kinases that play a crucial role in the regulation of cellular responses to a variety of stimuli, including stress, inflammation, and growth factors. The p38 MAPK pathway is involved in the regulation of cytokine production, cell differentiation, and apoptosis. BIRB 796 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, pro-apoptotic indapamide derivatives demonstrated significant anticancer activity, particularly against melanoma cell lines, by inhibiting human carbonic anhydrase isoforms crucial for tumor growth and metastasis (Ö. Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including benzene-sulfonamides, have shown potential as selective class III antiarrhythmic agents. Their efficacy in modulating cardiac electrophysiology underscores a promising avenue for developing new therapeutic strategies for arrhythmias (T. K. Morgan et al., 1990).

Antibacterial Studies

The synthesis and characterization of compounds containing benzothiazol and sulphonamide groups, such as N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, have highlighted their significant antibacterial potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests their potential utility in addressing bacterial resistance issues (L. N. Obasi et al., 2017).

Microbial Transformations

Research into the microbial degradation of benzothiazole derivatives has provided insights into environmental bioremediation strategies. For example, the study of N-(4-chlorphenyl)-benzoisothiazolone transformation by Streptomyces species illustrates the potential of microbial interventions in detoxifying environmental contaminants (B. Stumpf et al., 2004).

Green Synthesis Approaches

Advancements in green chemistry have led to the development of environmentally friendly synthesis methods for benzothiazole derivatives. These methods emphasize water as a reaction medium, aligning with the principles of sustainability and minimal environmental impact (V. Horishny et al., 2020).

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c1-13-4-2-3-11-24(13)29(26,27)15-7-5-14(6-8-15)20(25)23-17-10-9-16(21)18-19(17)28-12-22-18/h5-10,12-13H,2-4,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCSAVDYDHALLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)

![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2711199.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)

![N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-enoyl)amino]methyl]benzamide](/img/structure/B2711204.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)